2,4-dinitro-N-(trideuteriomethyl)aniline
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Overview
Description
2,4-Dinitro-N-(trideuteriomethyl)aniline is a chemical compound that belongs to the class of dinitroanilines These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring The specific compound has a trideuteriomethyl group (-CD3) attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dinitro-N-(trideuteriomethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or a deuterated amine . Another method involves the acid hydrolysis of 2,4-dinitroacetanilide . The reaction conditions typically require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous-flow microreactor systems. These systems allow for safe, efficient, and selective synthesis by controlling the reaction environment and minimizing the risk of hazardous by-products . The use of such advanced techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-N-(trideuteriomethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in compounds like 2,4-diamino-N-(trideuteriomethyl)aniline.
Substitution: The compound can undergo substitution reactions where the nitro groups or the trideuteriomethyl group are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted anilines and their derivatives. For example, reduction of the nitro groups can yield 2,4-diamino-N-(trideuteriomethyl)aniline, while oxidation can produce different nitro-substituted compounds.
Scientific Research Applications
2,4-Dinitro-N-(trideuteriomethyl)aniline has several scientific research applications:
Chemistry: It is used as a reagent to detect and characterize aldehydes and ketones.
Biology: The compound’s unique properties make it useful in studying biological processes involving nitroaromatic compounds.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of dyes, pesticides, and herbicides.
Mechanism of Action
The mechanism of action of 2,4-dinitro-N-(trideuteriomethyl)aniline involves its interaction with specific molecular targets. In biological systems, it can act as a microtubule inhibitor, targeting tubulin proteins and disrupting cell division . This mechanism is similar to that of other dinitroaniline herbicides, which inhibit root and shoot growth in plants by affecting microtubule formation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-dinitro-N-(trideuteriomethyl)aniline include:
- 2,4-Dinitroaniline
- 2,4-Dinitrophenol
- 2,4,6-Trinitroaniline
Uniqueness
What sets this compound apart from these similar compounds is the presence of the trideuteriomethyl group. This deuterium substitution can affect the compound’s reactivity and stability, making it useful for specific applications where isotopic labeling is required.
Biological Activity
2,4-Dinitro-N-(trideuteriomethyl)aniline is a chemical compound notable for its unique structure, which includes two nitro groups and a deuterated methyl group. This compound is primarily recognized for its biological activity linked to its interactions with cellular components, particularly in the context of herbicide action and potential cytotoxic effects.
Chemical Structure and Properties
- Molecular Formula : CHDNO
- Molecular Weight : 200.17 g/mol
- Key Features :
- Contains two nitro groups that contribute to its biological activity.
- The deuterated methyl group enhances its utility in isotopic labeling studies.
The compound is a derivative of 2,4-dinitroaniline, which is commonly used in various applications including explosives and dyes. The presence of the deuterated methyl group allows for more precise tracking in analytical chemistry.
The biological activity of this compound is largely attributed to its nitro groups, which can interact with biological molecules. The key mechanisms include:
- Inhibition of Microtubule Formation : The compound binds to tubulin proteins, disrupting microtubule assembly. This inhibition affects cell division and elongation, similar to other dinitroaniline herbicides that function as mitotic disruptors.
- Formation of Reactive Intermediates : The nitro groups can lead to the formation of reactive intermediates that disrupt normal cellular processes. This property is critical in understanding the compound's potential herbicidal effects against plant cells.
Applications
The primary applications of this compound include:
- Herbicide Development : Due to its ability to inhibit microtubule formation, it is studied for potential use in agricultural herbicides.
- Isotopic Labeling : Its deuterated form makes it valuable in analytical chemistry for tracking and studying reaction mechanisms.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,4-Dinitroaniline | CHNO | Used as an explosive; weaker basicity than aniline |
N-Methyl-2,4-dinitroaniline | CHNO | Methylated form; used in dye manufacturing |
2,4-Dinitrophenylhydrazine | CHNO | Used for detecting carbonyl compounds |
2,4-Dinitro-N-(4-nitrophenyl)aniline | CHNO | Contains multiple nitro groups; used in dye synthesis |
Case Studies and Research Findings
Research has indicated various biological effects associated with the compound:
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cell lines by disrupting microtubule dynamics.
- Herbicidal Efficacy : Field studies have shown that the compound can effectively inhibit the growth of specific weed species by targeting microtubule formation.
- Analytical Chemistry Applications : Its isotopic labeling capability has been utilized in several studies to trace metabolic pathways and reaction mechanisms involving nitrogen-containing compounds.
Properties
Molecular Formula |
C7H7N3O4 |
---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
2,4-dinitro-N-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3/i1D3 |
InChI Key |
IQEJEZOCXWJNKR-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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